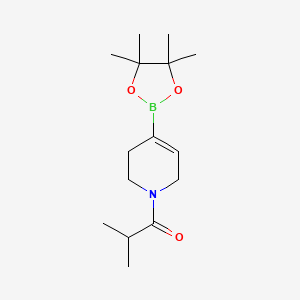
1-イソブチリル-5,6-ジヒドロ-2H-ピリジン-4-ボロン酸ピナコールエステル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Isobutyryl-5,6-dihydro-2H-pyridine-4-boronic acid, pinacol ester is an organoboron compound that has garnered interest in various fields of chemistry due to its unique structural properties and reactivity. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.
科学的研究の応用
1-Isobutyryl-5,6-dihydro-2H-pyridine-4-boronic acid, pinacol ester has a wide range of applications in scientific research:
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
作用機序
Target of Action
It’s known that boronic acids and their derivatives, such as pinacol esters, are commonly used in suzuki-miyaura cross-coupling reactions . These reactions are widely applied in the formation of carbon-carbon bonds, which are fundamental in organic synthesis .
Mode of Action
The compound, being a boronic ester, plays a crucial role in the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of an organoboron compound (like our compound) with a halide or pseudo-halide using a palladium catalyst . The boronic ester acts as a nucleophile, transferring its organic group to palladium during the transmetalation step .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which this compound participates, doesn’t directly interact with biological pathways. Instead, it’s a chemical process used to construct complex organic compounds, including pharmaceuticals and polymers .
Pharmacokinetics
It’s important to note that boronic esters, in general, are susceptible to hydrolysis, especially at physiological ph . This could potentially affect the compound’s stability and bioavailability in a biological system.
Result of Action
As a reagent in Suzuki-Miyaura cross-coupling reactions, the primary result of this compound’s action is the formation of new carbon-carbon bonds . This is a key step in the synthesis of many complex organic molecules.
Action Environment
The efficacy and stability of this compound, like other boronic esters, can be influenced by environmental factors such as pH and temperature . For instance, the rate of hydrolysis increases at physiological pH, which could impact the compound’s stability in biological systems . Furthermore, the compound’s reactivity in Suzuki-Miyaura coupling reactions can be affected by the choice of catalyst and reaction conditions .
生化学分析
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Isobutyryl-5,6-dihydro-2H-pyridine-4-boronic acid, pinacol ester typically involves the reaction of 1-isobutyryl-5,6-dihydro-2H-pyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using argon or nitrogen, to prevent oxidation. The reaction mixture is heated to facilitate the formation of the boronic ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for the efficient and scalable production of 1-Isobutyryl-5,6-dihydro-2H-pyridine-4-boronic acid, pinacol ester. The reaction conditions are optimized to maximize yield and purity while minimizing the use of hazardous reagents and solvents .
化学反応の分析
Types of Reactions
1-Isobutyryl-5,6-dihydro-2H-pyridine-4-boronic acid, pinacol ester undergoes several types of chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.
Reduction: Reduction reactions can convert the boronic ester to the corresponding alcohol.
Substitution: The boronic ester can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Boronic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
類似化合物との比較
Similar Compounds
N-Boc-1,2,5,6-tetrahydropyridine-4-boronic acid pinacol ester: Similar structure but with a Boc protecting group.
3,6-Dihydro-2H-pyridine-1-ylboronic acid pinacol ester: Lacks the isobutyryl group, leading to different reactivity and applications.
Uniqueness
1-Isobutyryl-5,6-dihydro-2H-pyridine-4-boronic acid, pinacol ester is unique due to its isobutyryl group, which imparts distinct steric and electronic properties. This uniqueness makes it particularly useful in specific Suzuki–Miyaura coupling reactions where other boronic esters may not be as effective .
特性
IUPAC Name |
2-methyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26BNO3/c1-11(2)13(18)17-9-7-12(8-10-17)16-19-14(3,4)15(5,6)20-16/h7,11H,8-10H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVKCXSDCAUPOHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCN(CC2)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2434306.png)
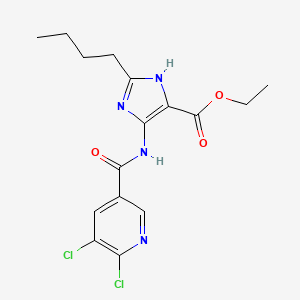
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2434311.png)
![N-(2,5-dichlorophenyl)-2-[4-(2,4,6-trimethylphenyl)piperazin-1-yl]acetamide](/img/structure/B2434312.png)
![6,8-Dihydro-5H-pyrano[3,4-B]pyridin-5-one](/img/structure/B2434313.png)
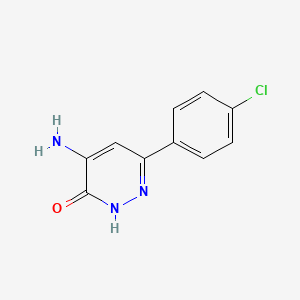
![N-[(2,1,3-benzoxadiazol-5-yl)methyl]-2-chloroacetamide](/img/structure/B2434315.png)
![3,6-dichloro-N-[3-(cyclopentyloxy)-4-methoxyphenyl]pyridine-2-carboxamide](/img/structure/B2434316.png)
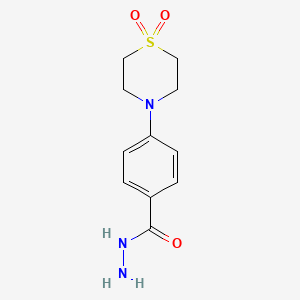
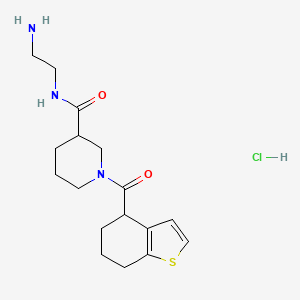
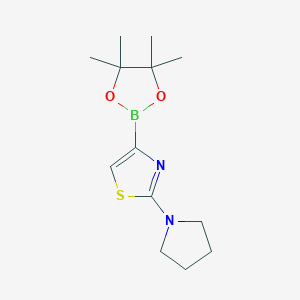
![5-(3,4-dimethylphenyl)-N-(naphthalen-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2434323.png)
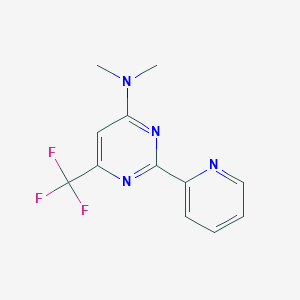
![3-[(1,3-dimethyl-1H-pyrazol-5-yl)oxy]propan-1-amine](/img/structure/B2434327.png)
